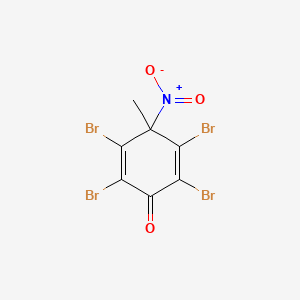

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWDBDVGMIDKLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369157 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95111-49-2 | |

| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a stable, crystalline solid that serves as a mild and selective nitrating reagent.[1][2] It is particularly valuable in synthetic organic chemistry for the mono-nitration of sensitive aromatic compounds, such as phenols, naphthols, and aromatic amines.[1][3] This reagent offers significant advantages over traditional nitrating agents (e.g., nitric acid/sulfuric acid mixtures) by minimizing oxidative side reactions, poly-nitration, and issues with regioselectivity.[3] Its ease of handling as a bench-stable solid and good solubility in many organic solvents further enhance its utility in a laboratory setting.[1] Beyond its role in nitration, it is also noted for its applications in the synthesis of flame retardants and dyes.[4]

Physicochemical Properties

A comprehensive summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 95111-49-2 | [2][5] |

| Molecular Formula | C₇H₃Br₄NO₃ | [5] |

| Molecular Weight | 468.72 g/mol | [5] |

| Appearance | White to yellow to orange powder/crystal | |

| Purity | Typically ≥97% or >98.0% | [2][5] |

| Storage Conditions | Recommended storage at -20°C in an inert atmosphere and dark place. | [5] |

| Solubility | Reported to be well-soluble in most organic solvents. Specific quantitative data is not available in the provided search results. | [1] |

| Melting Point | Not explicitly stated in the provided search results. | |

| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] | [5] |

| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N | [2] |

Synthesis

Overview of Synthetic Routes

The synthesis of this compound typically involves the nitration of 4-methyl-2,3,5,6-tetrabromophenol. An older method presented challenges due to the use of 100% nitric acid and strict temperature control.[3] A more recent, "facile" synthesis has been developed to overcome these difficulties, employing a modified solvent system and more manageable reaction conditions.[3]

Experimental Protocol: Facile Synthesis

This protocol is a composite representation based on the improved synthesis method described in the literature.[3]

Materials:

-

4-methyl-2,3,5,6-tetrabromophenol

-

Acetic anhydride

-

70% Nitric acid (d 1.42)

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride.

-

Cooling: Place the flask in an ice bath and cool the mixture to 0°C with constant stirring.

-

Nitration: Slowly add 70% nitric acid dropwise to the cooled suspension. Maintain the temperature at 0°C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, but are significantly improved over the original method which could take up to 72 hours.[3]

-

Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

-

Characterization: The final product should be characterized by standard analytical techniques (NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Applications in Aromatic Nitration

General Reaction Mechanism

The nitration of aromatic compounds using this compound is proposed to proceed through a radical mechanism. Studies using ¹⁵N NMR have indicated that the reaction initiates with the homolytic fission of the C-N bond, forming a radical pair.[3] This radical pair then interacts with the aromatic substrate to yield the mono-nitrated product and the byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can be recovered and recycled.[3]

Caption: Proposed radical pair mechanism for aromatic nitration.

Experimental Protocol for Nitration

This is a general procedure for the mono-nitration of an activated aromatic compound.

Materials:

-

This compound

-

Aromatic substrate (e.g., 1-naphthol)

-

An appropriate organic solvent (e.g., dichloromethane, chloroform, or acetonitrile)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolution: Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask with stirring.

-

Reagent Addition: Add this compound (typically in a 1:1 molar ratio to the substrate) to the solution.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is generally mild and proceeds efficiently under these conditions.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting residue contains the nitrated product and the 4-methyl-2,3,5,6-tetrabromophenol byproduct.

-

Purification: The product is purified from the byproduct and any unreacted starting materials using column chromatography or recrystallization.

Substrate Scope and Regioselectivity

This reagent is effective for the mono-nitration of a variety of electron-rich aromatic compounds. A qualitative summary of its applications is presented in Table 2.

| Substrate Class | Typical Outcome | Reference |

| Phenols | Mild and selective mono-nitration. | [1][3] |

| Naphthols | Good yields of mono-nitrated products. | [3] |

| Aromatic Amines | Selective mono-nitration of highly activated amines. | [3] |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Workflow for Synthesis and Application

The following diagram illustrates the overall workflow from the starting material to the final application of the nitrating reagent.

Caption: Workflow for the synthesis and application of the nitrating reagent.

Conclusion

This compound is a highly effective and practical reagent for the selective mono-nitration of activated aromatic compounds. Its stability, ease of handling, and the mild conditions under which it reacts make it a valuable tool for synthetic chemists in research and industry. The development of a facile synthesis protocol has further increased its accessibility. The ability to recycle the primary byproduct enhances the overall efficiency and sustainability of its use. This guide provides a comprehensive overview of its properties, synthesis, and applications for professionals in the field of chemical and pharmaceutical development.

References

- 1. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]

- 2. This compound [cymitquimica.com]

- 3. Facile synthesis of 2,3,5,6-tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one, a mild nitration reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one.

Chemical Identity and Properties

This compound is a substituted cyclohexadienone derivative. Its structure is characterized by a cyclohexadiene ring with four bromine atoms, a methyl group, and a nitro group attached to the same carbon atom, and a ketone functional group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 95111-49-2[1][2] |

| Molecular Formula | C₇H₃Br₄NO₃[2] |

| Molecular Weight | 468.72 g/mol [1][2] |

| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N[2] |

| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-][2] |

| Synonyms | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Purity | ≥97% to >98% | [1][3] |

| Appearance | White to Yellow to Orange powder to crystal | [3] |

| Storage | -20°C | [2] |

| Topological Polar Surface Area | 60.21 Ų | [2] |

| LogP | 3.6073 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Not available in public domain |

| ¹³C NMR | Not available in public domain |

| Infrared (IR) Spectroscopy | Not available in public domain |

| Mass Spectrometry (MS) | Not available in public domain |

| X-ray Crystallography | Not available in public domain |

Synthesis

The primary method for the synthesis of this compound is through the nitration of 4-methyl-2,3,5,6-tetrabromophenol.

Caption: Synthetic pathway to the target compound.

Reactivity and Applications

This compound is primarily utilized as a mild and selective mono-nitrating reagent for activated aromatic compounds such as phenols and anilines. A key advantage of using this reagent is that it often leads to less oxidative and poly-nitro byproducts compared to traditional nitrating agents like nitric acid.

The proposed reaction mechanism for nitration involves the homolytic fission of the C-N bond to form a radical pair. This radical pair then proceeds to mono-nitrate the aromatic substrate. A notable feature of this reaction is the regeneration of the starting phenol byproduct, 4-methyl-2,3,5,6-tetrabromophenol, which can potentially be recycled.

Caption: Proposed nitration reaction mechanism.

Experimental Protocols

The following are generalized experimental protocols based on available literature. Researchers should optimize these conditions for their specific laboratory setup and scale.

Synthesis of this compound

This protocol is adapted from literature describing a modified and more facile synthesis.

Materials:

-

4-methyl-2,3,5,6-tetrabromophenol

-

70% Nitric acid (HNO₃)

-

A suitable solvent system (e.g., acetic acid or a modified system to improve solubility and temperature control)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

Dissolve 4-methyl-2,3,5,6-tetrabromophenol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add 70% nitric acid to the cooled solution via a dropping funnel over a period of time, ensuring the temperature is maintained at or near 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 2 to 72 hours, optimization may be required).

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction by pouring the mixture into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Purification

The crude product can be purified by recrystallization or column chromatography.

Recrystallization (General Protocol):

-

Dissolve the crude product in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol, hexane, or a mixture).

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Column Chromatography (General Protocol):

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimum amount of the eluent or a compatible solvent and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed product onto the top of the column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Caption: Workflow for purification by recrystallization.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. This compound has emerged as a significant reagent in organic synthesis, particularly for its utility as a mild and selective nitrating agent. This document details the experimental protocols for its synthesis, presents its known physicochemical and spectroscopic data, and illustrates its reaction mechanisms.

Introduction

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is a stable, solid compound used for the mild and selective mono-nitration of activated aromatic compounds such as phenols and anilines.[1][2] Its application circumvents common issues associated with traditional nitrating agents like nitric acid, such as oxidation of starting materials, poly-nitration, and lack of regioselectivity.[1] The discovery and subsequent development of synthetic routes to this reagent have provided a valuable tool for synthetic and medicinal chemists.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the precursor and the final product is presented below.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 2,3,5,6-tetrabromo-4-methylphenol | C₇H₄Br₄O | 423.72 | White to off-white powder/crystals | 198.0 - 202.0 |

| 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | C₇H₃Br₄NO₃ | 468.72 | Pale yellow crystals | Decomposes at 80[3] |

Table 2: Spectroscopic Data for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H)[3] |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | νmax (ATR): 1682 cm⁻¹[3] |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Table 3: Spectroscopic Data for 2,3,5,6-tetrabromo-4-methylphenol

| Spectroscopy | Data |

| ¹H NMR | Data for the tetrabrominated species is not explicitly available in the searched literature. The ¹H NMR for 2,6-dibromo-4-methylphenol shows peaks at δ 2.22 (s, 3H) and 7.15 (s, 2H).[4] |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

Experimental Protocols

Synthesis of the Precursor: 2,3,5,6-tetrabromo-4-methylphenol

The synthesis of the starting material, 2,3,5,6-tetrabromo-4-methylphenol, involves the bromination of p-cresol.

Protocol: This protocol is adapted from a general method for the bromination of p-cresol.[5]

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add p-cresol (1.00 mole) and dichloromethane as the solvent.

-

Cool the mixture to a temperature between -5°C and 5°C with stirring.

-

Prepare a solution of bromine (excess, e.g., 4.2 moles) in dichloromethane and add it to the dropping funnel.

-

Add the bromine solution dropwise to the reaction mixture while maintaining the temperature between -5°C and 5°C. The addition may take several hours.

-

After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by GC or TLC).

-

Upon completion, add water to the reaction flask to wash out hydrogen bromide. Separate the aqueous layer.

-

Wash the organic layer with water until the washings are neutral.

-

The organic solvent is then removed by distillation under reduced pressure to yield the crude product.

-

The crude 2,3,5,6-tetrabromo-4-methylphenol can be further purified by recrystallization.

Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one

Two primary methods for the synthesis of the title compound have been reported: an earlier, more challenging method and a more recent, facile method.

This method is noted to be difficult due to the use of 100% nitric acid and strict temperature control.[3]

Protocol Outline: [3] The synthesis involves the nitration of 4-methyl-2,3,5,6-tetrabromophenol in acetic acid using 100% HNO₃ at 10°C, followed by stirring at 5°C for 2 hours. Maintaining the temperature is critical, as decomposition occurs above 5°C, and the reaction mixture freezes below this temperature.

This optimized procedure provides a more practical approach with higher yields and easier handling of reagents.[3]

Optimized Protocol: [3]

-

To a solution of 4.0 g (9.35 mmol) of 2,3,5,6-tetrabromo-4-methylphenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid (d 1.42) dropwise at 0°C.

-

Stir the resulting suspension at 0°C for 10 minutes.

-

Precipitate the product by adding 40 mL of water.

-

Filter the pale yellow crystals and wash them with water and hexane.

-

Dry the product under vacuum to yield 4.15 g (95%) of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.

Reaction Mechanism

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one acts as a nitrating agent through a radical mechanism. Studies have shown that the C-N bond undergoes homolytic fission to form a radical pair.[1] This radical pair can then proceed to mono-nitrate various aromatic substrates.[1] The byproduct of this reaction is 2,3,5,6-tetrabromo-4-methylphenol, which can be recovered and recycled.[1]

Applications in Drug Development and Research

The ability of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one to perform selective mono-nitrations under mild conditions makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds.[1] The introduction of a nitro group can be a key step in modifying the electronic properties of a molecule or for its subsequent reduction to an amine, which is a versatile functional group in drug synthesis.[1]

Conclusion

The development of a facile and efficient synthesis for 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one has made this mild nitrating agent more accessible to the scientific community. Its unique properties offer significant advantages over traditional nitration methods, enabling cleaner and more selective synthesis of nitrated aromatic compounds. This technical guide provides the essential information for researchers to synthesize, characterize, and effectively utilize this important reagent in their work. Further research to fully characterize the compound with ¹³C NMR and mass spectrometry would be beneficial.

References

An In-depth Technical Guide to the Mechanism of Action for Nitrocyclohexadienones as Nitrating Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclohexadienones have emerged as a class of mild and highly selective nitrating agents, offering significant advantages over traditional methods that employ harsh acidic conditions. This technical guide provides a comprehensive overview of the mechanism of action of nitrocyclohexadienones, with a particular focus on 4-substituted-4-nitrocyclohexa-2,5-dienones. It delves into the synthesis of these reagents, their reactivity with various aromatic substrates, and the underlying mechanistic pathways. This document consolidates quantitative data on reaction yields and regioselectivity, details key experimental protocols, and presents visual representations of the reaction mechanisms to facilitate a deeper understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Aromatic nitration is a fundamental transformation in organic chemistry, pivotal for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Traditional nitration methods, often relying on a mixture of nitric and sulfuric acids ("mixed acid"), suffer from several drawbacks, including harsh reaction conditions, lack of selectivity, and the formation of undesirable byproducts through oxidation and poly-nitration.[1] To overcome these limitations, significant research has been directed towards the development of milder and more selective nitrating agents.

Nitrocyclohexadienones, particularly halogenated 4-methyl-4-nitrocyclohexa-2,5-dienones, have been identified as effective reagents for the mono-nitration of activated aromatic compounds, such as phenols and anilines.[1] These reagents offer the advantages of mild reaction conditions, high yields, and improved regioselectivity, minimizing the formation of oxidative and poly-nitro byproducts that are common with conventional methods.[1] This guide will explore the core aspects of their function, from synthesis to the intricacies of their reaction mechanism.

Synthesis of Nitrocyclohexadienones

The most well-studied and utilized reagent in this class is 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. Its synthesis has been optimized to be both facile and high-yielding.

Optimized Experimental Protocol for the Synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one

This optimized procedure provides a practical and efficient method for the preparation of the title compound.

Materials:

-

4-methyl-2,3,5,6-tetrabromophenol

-

Acetic anhydride

-

70% Nitric acid (d=1.42)

-

Water

-

Hexane

Procedure:

-

To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid dropwise at 0°C.

-

Stir the resulting suspension at 0°C for 10 minutes.

-

Precipitate the product by adding 40 mL of water.

-

Filter the pale yellow crystals, wash with water and hexane, and dry under vacuum.

Yield: 4.15 g (95%).[1]

Mechanism of Action: A Radical Pathway

Initial hypotheses about the mechanism of nitration by nitrocyclohexadienones have evolved from simple electrophilic aromatic substitution to a more nuanced radical-mediated pathway.

Homolytic Cleavage of the C-N Bond

Studies, including those utilizing ¹⁵N NMR spectroscopy, have provided strong evidence that the reaction proceeds via a homolytic fission of the carbon-nitrogen bond in the nitrocyclohexadienone.[1] This cleavage generates a radical pair, consisting of a phenoxyl radical and a nitrogen dioxide radical (NO₂•).

Caption: Initial homolytic cleavage of the C-N bond.

This radical pair is central to the nitration process. The subsequent steps determine the final product distribution and selectivity of the reaction.

Reaction with Aromatic Substrates

The generated radical pair can then react with an aromatic substrate, such as a phenol. The phenoxyl radical from the nitrating agent can abstract a hydrogen atom from the substrate's hydroxyl group, forming a new phenoxyl radical from the substrate and regenerating the tetrabromophenol byproduct. The substrate's phenoxyl radical then reacts with the nitrogen dioxide radical to form the nitrated product.

Caption: Proposed radical mechanism for phenol nitration.

This mechanism explains the mild conditions and high selectivity observed, as it avoids the highly acidic environment and the generation of the highly reactive nitronium ion (NO₂⁺) characteristic of traditional methods. The regenerated tetrabromophenol can theoretically be recovered and reused, adding to the efficiency of the process.[1]

Quantitative Data on Nitrating Performance

The efficacy of nitrocyclohexadienones as nitrating agents is demonstrated by the high yields and specific regioselectivity achieved with a variety of substituted phenols.

Table 1: Nitration of Substituted Phenols with Various Nitrating Systems

| Entry | Substrate | Nitrating System | Products (ortho:para ratio) | Total Yield (%) | Reference |

| 1 | Phenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2-Nitrophenol, 4-Nitrophenol (33:67) | 89 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 2 | 2-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2-Methyl-6-nitrophenol, 2-Methyl-4-nitrophenol (35:65) | 95 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 3 | 3-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 3-Methyl-6-nitrophenol, 3-Methyl-4-nitrophenol (40:60) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 4 | 4-Methylphenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Methyl-2-nitrophenol (100:0) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 5 | 4-Chlorophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Chloro-2-nitrophenol (100:0) | 91 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 6 | 4-Bromophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 4-Bromo-2-nitrophenol (100:0) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 7 | 2-Nitrophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 2,6-Dinitrophenol, 2,4-Dinitrophenol (85:15) | 89 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 8 | 3-Nitrophenol | NaNO₂ / Oxalic acid / wet SiO₂ | 3-Nitro-6-nitrophenol, 3-Nitro-4-nitrophenol (30:70) | 90 | (PDF) Nitration of substituted phenols by different efficient heterogeneous systems |

| 9 | Phenol | NH₄NO₃ / KHSO₄ | o-nitrophenol | 75 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

| 10 | 4-Nitrophenol | NH₄NO₃ / KHSO₄ | 2,4-dinitrophenol | 98 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

| 11 | 4-Bromophenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-bromophenol | 97 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

| 12 | 4-Methoxyphenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-methoxyphenol | 97 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

| 13 | 4-Chlorophenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-chlorophenol | 96 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

| 14 | 4-Methylphenol | NH₄NO₃ / KHSO₄ | 2-nitro-4-methylphenol | 96 | An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark |

Note: While the table provides data for various nitrating systems, it highlights the high yields and regioselectivity achievable under mild conditions, a key feature of advanced nitrating agents like nitrocyclohexadienones.

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical workflows can aid in understanding the application and study of these nitrating agents.

Caption: General experimental workflow.

Conclusion

Nitrocyclohexadienones represent a significant advancement in the field of aromatic nitration. Their mechanism of action, proceeding through a radical pathway initiated by the homolytic cleavage of the C-N bond, distinguishes them from traditional electrophilic nitrating agents. This unique mechanism is the basis for their mild reaction conditions, high yields, and excellent regioselectivity, particularly for activated substrates like phenols and anilines. The ability to synthesize these reagents in high yield and the potential for recycling the phenolic byproduct further enhance their appeal from a green chemistry perspective. For researchers and professionals in drug development and fine chemical synthesis, nitrocyclohexadienones offer a powerful and selective tool for the introduction of the nitro group, a critical functional handle for further molecular elaboration. Further detailed spectroscopic and kinetic studies will undoubtedly provide even deeper insights into the nuances of this fascinating class of reagents.

References

Perhalo-nitrocyclohexadienones: A Comprehensive Technical Review for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perhalo-nitrocyclohexadienones represent a unique class of highly functionalized organic compounds with potential applications in medicinal chemistry and drug development. Their dense arrangement of halogen and nitro functionalities on a cyclohexadienone core imparts distinct reactivity, making them intriguing synthons for the preparation of novel molecular scaffolds. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and potential applications of perhalo-nitrocyclohexadienones, with a focus on experimental details and quantitative data to support further research and development in this area. While the class of "perhalo" nitrocyclohexadienones in the strictest sense (fully halogenated) is not extensively documented, this review focuses on highly halogenated nitrocyclohexadienones, which exhibit similar chemical characteristics and serve as important precursors and reagents.

Synthesis of Perhalo-nitrocyclohexadienones

The primary route for the synthesis of highly halogenated nitrocyclohexadienones involves the direct nitration of the corresponding halogenated phenols. The most well-documented example is the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.

Nitration of Halogenated Phenols

The synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is achieved through the nitration of 2,3,5,6-tetrabromo-4-methylphenol. Two key methods have been reported in the literature, an earlier method by Lemaire et al. and a more recent, optimized procedure by Arnatt and Zhang.

Original Synthesis (Lemaire et al.)

The initial synthesis involved the use of 100% nitric acid in acetic acid. However, this method was reported to be challenging due to the hazardous nature of 100% nitric acid and difficulties in controlling the reaction temperature.

Optimized Synthesis (Arnatt and Zhang)

A more facile and reproducible method was developed to overcome the challenges of the original procedure. This modified approach utilizes a more readily available and safer nitrating agent and offers improved reaction control.

Experimental Protocol: Synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one

-

Materials:

-

2,3,5,6-tetrabromo-4-methylphenol

-

Acetic anhydride

-

70% Nitric acid

-

Water

-

Hexane

-

-

Procedure:

-

To a solution of 2,3,5,6-tetrabromo-4-methylphenol (4.0 g, 9.35 mmol) in acetic anhydride (28 mL), add 70% nitric acid (6 mL, 135 mmol) dropwise at 0 °C.

-

Stir the resulting suspension at 0 °C for 10 minutes.

-

Precipitate the product by adding water (40 mL).

-

Filter the pale yellow crystals, wash with water and hexane, and dry under vacuum.

-

-

Yield: 4.15 g (95%)

General Synthetic Pathway for Halogenated Nitrocyclohexadienones

The synthesis of these compounds can be visualized as a straightforward electrophilic nitration of a highly substituted phenol. The reaction proceeds through the attack of a nitronium ion (or equivalent electrophile) on the aromatic ring, followed by tautomerization to the cyclohexadienone form.

Caption: General synthesis of perhalo-nitrocyclohexadienones.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.

| Parameter | Value | Reference |

| Starting Material | 2,3,5,6-tetrabromo-4-methylphenol | |

| Reagents | 70% HNO₃, Acetic Anhydride | |

| Reaction Temperature | 0 °C | |

| Reaction Time | 10 minutes | |

| Yield | 95% | |

| Melting Point | 80 °C (decomposes) | |

| IR (ν_max) | 1682 cm⁻¹ (C=O) | |

| ¹H NMR (400 MHz, CDCl₃) | δ 2.26 (s, 3H) |

Reactivity and Applications

Perhalo-nitrocyclohexadienones, particularly the well-studied tetrabromo derivative, are valuable as mild and selective nitrating agents. Their reactivity stems from the electrophilic character of the nitro group attached to the quaternary center of the cyclohexadienone ring.

Mild Nitrating Agents

These compounds have been successfully employed for the mono-nitration of various aromatic substrates, including phenols and naphthols. The key advantage of using these reagents over traditional nitrating mixtures (e.g., HNO₃/H₂SO₄) is the significantly milder reaction conditions, which helps to avoid over-nitration and the formation of oxidative side products.

Caption: Application as a mild nitrating agent.

Reactivity of the Cyclohexadienone Core

The reactivity of the perhalogenated cyclohexadienone core itself is a subject of interest. Studies on polyfluorinated cyclohexadienones (lacking the nitro group) have revealed a rich chemistry involving cycloaddition reactions and nucleophilic substitutions. These findings suggest that the perhalo-nitrocyclohexadienone scaffold could serve as a versatile platform for the synthesis of complex, highly functionalized molecules through reactions targeting the diene system or the carbonyl group.

Conclusion and Future Outlook

Perhalo-nitrocyclohexadienones are an emerging class of reagents with demonstrated utility in organic synthesis, particularly for mild and selective nitration reactions. The optimized synthesis of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one provides a solid foundation for further exploration of this compound class. Future research should focus on the synthesis of a broader range of perhalo-nitrocyclohexadienones, including perchloro- and perfluoro-analogs, to systematically evaluate the influence of the halogen substitution pattern on their reactivity and stability. Furthermore, a detailed investigation into the reactivity of the cyclohexadienone core in these molecules could unlock novel synthetic pathways for the construction of complex molecular architectures relevant to drug discovery and development. The unique combination of functionalities in perhalo-nitrocyclohexadienones makes them promising candidates for the development of new chemical probes and building blocks for medicinal chemistry.

In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one (CAS 95111-49-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the fundamental properties of the chemical compound with CAS number 95111-49-2, identified as 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one. This versatile brominated compound is a valuable reagent in organic synthesis, primarily utilized as a mild and selective nitrating agent. Its unique structure and reactivity make it a subject of interest for various chemical applications, including the synthesis of complex pharmacological compounds. This document consolidates available data on its chemical and physical properties, synthesis protocols, mechanism of action, and safety information.

Core Properties

Physical Properties

| Property | Value | Source |

| Physical Appearance | White to Yellow to Orange powder to crystal | [1] |

| Solubility | Well-soluble in most organic solvents | [2] |

Chemical Properties

The chemical identity and key properties of this compound are detailed in the following table.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₄NO₃ | [3] |

| Molecular Weight | 468.72 g/mol | [3] |

| Purity | ≥97% to >98.0%(T) | [1][3] |

| InChI Key | KKWDBDVGMIDKLP-UHFFFAOYSA-N | [4] |

| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] | [3] |

| Primary Application | Mild and selective nitrating reagent | [2] |

Experimental Protocols

Facile Synthesis of this compound

A modified and more practical synthesis protocol for this compound has been developed to overcome the challenges associated with the original method, which utilized 100% nitric acid. This improved method employs a safer and more accessible nitrating system.

Materials:

-

4-methyl-2,3,5,6-tetrabromophenol

-

Acetic anhydride

-

70% Nitric acid (HNO₃)

Procedure: The synthesis is conducted using an acetic anhydride and 70% HNO₃ system at a controlled temperature of 0°C. While the original source does not provide specific step-by-step instructions, the key modification is the replacement of 100% HNO₃ with the 70% solution in acetic anhydride, which serves as a milder and easier-to-handle nitrating agent. This approach has been shown to provide the desired product in reliable yields.

Mechanism of Action as a Nitrating Agent

This compound functions as a mild and selective reagent for the mono-nitration of aromatic compounds, such as naphthols, phenols, and aromatic amines. This selectivity is advantageous over traditional nitration methods that can lead to oxidation and the formation of poly-nitrated byproducts.

The mechanism of nitration is understood to proceed via a radical process. The reaction involves the homolytic fission of the C-N bond within the this compound molecule. This cleavage results in the formation of a radical pair. The subsequent reaction between the target aromatic compound and the nitrogen dioxide radical (NO₂•) that has escaped from this radical pair leads to the nitration of the aromatic ring.

Visualizations

Synthesis Workflow

The following diagram illustrates the key components and conditions of the facile synthesis protocol for this compound.

Caption: Synthesis workflow for this compound.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions include handling the compound in a well-ventilated area and using appropriate personal protective equipment (PPE), such as gloves and eye protection, to avoid contact with skin and eyes.[5] It is also advised to prevent the formation of dust and aerosols and to use non-sparking tools.[5] The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[5] Specific storage instructions may recommend keeping it in a dark place, under an inert atmosphere, and in a freezer at temperatures under -20°C.[6] This product is intended for laboratory use only.[4]

References

- 1. This compound | 95111-49-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound [cymitquimica.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 95111-49-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one as a Nitrating Reagent

For Researchers, Scientists, and Drug Development Professionals

Overview

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a powerful and selective nitrating reagent employed in organic synthesis. It offers a mild alternative to traditional nitrating agents, such as nitric acid/sulfuric acid mixtures, thereby circumventing common issues like oxidation of starting materials, poly-nitration, and poor regioselectivity.[1] This reagent is particularly effective for the mono-nitration of activated aromatic compounds, including phenols and anilines.[1][2]

As a bench-stable, solid compound, it is readily soluble in a variety of organic solvents, enhancing its utility in diverse reaction conditions.[2] The by-product of the nitration reaction, 4-methyl-2,3,5,6-tetrabromophenol, can be recovered and recycled to regenerate the nitrating reagent, contributing to the atom economy of the process.[1]

The mechanism of nitration is understood to proceed via a radical pathway, initiated by the homolytic fission of the carbon-nitrogen bond to form a radical pair.[1] This reactive intermediate then selectively nitrates the aromatic substrate.

Quantitative Data

The following tables summarize the quantitative data for the nitration of representative aromatic substrates using this compound.

Table 1: Nitration of Phenols

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenol | Diethyl ether | 20 | 2 | 2-Nitrophenol & 4-Nitrophenol | 85 (total) |

| 1-Naphthol | Dichloromethane | 20 | 1 | 2-Nitro-1-naphthol | 90 |

| 2-Naphthol | Dichloromethane | 20 | 1 | 1-Nitro-2-naphthol | 88 |

| p-Cresol | Chloroform | 20 | 3 | 4-Methyl-2-nitrophenol | 80 |

Table 2: Nitration of Anilines

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Aniline | Dichloromethane | 20 | 4 | 2-Nitroaniline & 4-Nitroaniline | 75 (total) |

| N-Methylaniline | Diethyl ether | 20 | 5 | N-Methyl-2-nitroaniline & N-Methyl-4-nitroaniline | 70 (total) |

| N,N-Dimethylaniline | Dichloromethane | 20 | 6 | N,N-Dimethyl-4-nitroaniline | 65 |

| p-Toluidine | Chloroform | 20 | 4 | 4-Methyl-2-nitroaniline | 82 |

Experimental Protocols

Synthesis of this compound

A facile and optimized procedure for the synthesis of the nitrating reagent has been developed to overcome the difficulties associated with the original method, such as the use of 100% nitric acid.[1]

Materials:

-

4-Methyl-2,3,5,6-tetrabromophenol

-

Acetic anhydride

-

70% Nitric acid

-

Ice bath

-

Magnetic stirrer

Procedure:

-

To a stirred solution of 4-methyl-2,3,5,6-tetrabromophenol in acetic anhydride, cooled to 0°C in an ice bath, add 70% nitric acid dropwise.

-

Maintain the temperature at 0°C and continue stirring for the specified reaction time (typically 2-4 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Protocol for Aromatic Nitration

Materials:

-

Aromatic substrate (e.g., phenol, aniline)

-

This compound

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, chloroform)

-

Magnetic stirrer

-

Inert atmosphere (optional, e.g., nitrogen or argon)

Procedure:

-

Dissolve the aromatic substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Add a stoichiometric amount (typically 1.0-1.2 equivalents) of this compound to the solution.

-

Stir the reaction mixture at the specified temperature (usually room temperature) for the required time.

-

Monitor the reaction by TLC to determine completion.

-

Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., sodium bicarbonate) to remove the 4-methyl-2,3,5,6-tetrabromophenol by-product.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude nitroaromatic product can be purified by column chromatography or recrystallization.

Visualizations

Reaction Mechanism

Caption: Proposed radical mechanism for nitration.

Experimental Workflow

Caption: General experimental workflow.

References

In-Depth Technical Guide: Physical Properties of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a versatile brominated compound often utilized in organic synthesis.[1][2] It is recognized for its role as a mild and selective nitrating reagent, particularly for mono-nitrating aromatic compounds such as naphthols and phenols.[3] This reagent offers advantages over traditional nitration methods by minimizing oxidation and improving regioselectivity.[3] The compound is a bench-stable solid, which makes it a convenient choice for various nitration reactions.[3]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Methyl-4-nitro-2,3,5,6-tetrabromo-2,5-cyclohexadien-1-one | [3] |

| CAS Registry Number | 95111-49-2 | [4][5] |

| Molecular Formula | C₇H₃Br₄NO₃ | [4] |

| Molecular Weight | 468.72 g/mol | [4][6] |

| Appearance | White to Yellow to Orange powder to crystal | [7] |

| Purity | Typically ≥97% or >98.0% | [6][7] |

| Solubility | Well-soluble in most organic solvents | [3] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and store in a freezer at -20°C. | [4][5] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of key physical properties of crystalline organic compounds like this compound.

Melting Point Determination

The melting point is a crucial indicator of the purity of a crystalline solid.[8] A sharp melting range typically signifies a high degree of purity.[8]

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground into a powder.[8] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of about 1-2 cm.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer.[9] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[10]

-

Observation and Measurement: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded.[9][10] This range represents the melting point of the compound. For accurate results, the determination should be repeated at least twice.

Solubility Determination in Organic Solvents

While qualitatively described as well-soluble in most organic solvents, quantitative determination provides more precise data for applications in synthesis and formulation.[3]

Methodology:

-

Preparation: A known mass of the compound (e.g., 0.1 g) is placed in a test tube.[11] A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate) are prepared in burettes for accurate volume dispensing.[12]

-

Titration: The solvent is added portion-wise to the test tube containing the compound, with vigorous shaking after each addition.[11][12]

-

Endpoint Determination: The addition of the solvent is continued until the compound is completely dissolved.[12]

-

Calculation: The total volume of the solvent required to dissolve the known mass of the compound is recorded. The solubility can then be expressed in terms of g/100 mL or mol/L.[12] This procedure should be carried out at a constant, recorded temperature as solubility is temperature-dependent.

Density Determination

The density of a solid is its mass per unit volume and is a fundamental physical property.

Methodology (Volume Displacement):

-

Mass Measurement: The mass of a sample of the crystalline solid is accurately measured using an analytical balance.[13][14]

-

Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if appropriate, or a non-solvent organic liquid), and the initial volume is recorded.[15][16]

-

Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[15][16]

-

Calculation: The volume of the solid is the difference between the final and initial liquid levels.[14] The density is then calculated by dividing the mass of the solid by its determined volume.[13]

Conceptual Workflow: Synthesis and Characterization

The following diagram illustrates a conceptual workflow for the synthesis and subsequent physical characterization of this compound, a logical relationship relevant to researchers working with this compound.

Caption: Synthesis and Characterization Workflow.

References

- 1. youtube.com [youtube.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3,5,6-Tetrabromo-4-methyl-nitrocyclohexa-2,5-dien-1-one - Enamine [enamine.net]

- 4. chemscene.com [chemscene.com]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | 95111-49-2 | TCI EUROPE N.V. [tcichemicals.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 14. wjec.co.uk [wjec.co.uk]

- 15. sites.allegheny.edu [sites.allegheny.edu]

- 16. kbcc.cuny.edu [kbcc.cuny.edu]

In-Depth Technical Guide: 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one (CAS 95111-49-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

This technical guide provides a comprehensive overview of the chemical compound with CAS number 95111-49-2. The primary identifier and key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 95111-49-2 |

| Molecular Formula | C₇H₃Br₄NO₃ |

| Molecular Weight | 468.72 g/mol |

| IUPAC Name | 2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one |

| Synonyms | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one |

| Appearance | White to yellow to orange powder/crystal |

| SMILES | CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)--INVALID-LINK--[O-] |

Synthesis and Reaction Mechanism

2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is synthesized via the nitration of 4-methyl-2,3,5,6-tetrabromophenol. An optimized and facile synthetic protocol has been developed to overcome challenges associated with the original synthesis, such as the use of hazardous 100% nitric acid.[1]

Experimental Protocol: Optimized Synthesis

This protocol is adapted from a published procedure which offers a practical and efficient method for the synthesis of the title compound.[1]

Materials:

-

4-methyl-2,3,5,6-tetrabromophenol

-

Acetic anhydride

-

70% Nitric acid (d 1.42)

-

Water

-

Hexane

Procedure:

-

To a solution of 4.0 g (9.35 mmol) of 4-methyl-2,3,5,6-tetrabromophenol in 28 mL of acetic anhydride, add 6 mL (135 mmol) of 70% nitric acid drop-wise at 0°C.

-

Stir the resulting suspension at 0°C for 10 minutes.

-

Precipitate the product by adding 40 mL of water.

-

Filter the pale yellow crystals and wash with water and hexane.

-

Dry the product under vacuum.

This optimized procedure reportedly yields approximately 4.15 g (95%) of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one.[1]

Reaction Mechanism

The nitration of aromatic compounds using 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one proceeds through a radical mechanism. Studies have indicated that the reaction involves the homolytic fission of the C-N bond in the reagent, which forms a radical pair.[1] This radical pair then interacts with the aromatic substrate to achieve mono-nitration. A key advantage of this mechanism is the regeneration of the starting phenol byproduct, which can be recovered and recycled.[1]

Applications in Organic Synthesis

The primary application of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one is as a mild and selective nitrating reagent.[2] It is particularly effective for the mono-nitration of activated aromatic compounds such as phenols, naphthols, and anilines.[1][2] This reagent offers several advantages over traditional nitrating agents like nitric acid, including reduced oxidation of the starting material, prevention of poly-nitration, and improved regioselectivity.[1][2]

Biological Activity and Signaling Pathways

Based on available scientific literature, there is no direct evidence to suggest the involvement of 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one in specific biological signaling pathways. Its primary characterization is as a synthetic reagent in organic chemistry.

While some enone derivatives have been shown to modulate signaling pathways such as MAPK and Akt, these are structurally distinct from the highly halogenated title compound. For illustrative purposes, a general representation of a signaling pathway that can be influenced by small molecule inhibitors is provided below. It is crucial to note that this diagram is a conceptual example and does not represent a known interaction of CAS 95111-49-2.

Safety and Handling

Appropriate safety precautions should be taken when handling 2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. The compound should be stored in a cool, dark place under an inert atmosphere.

References

Solubility Profile of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on published information and outlines detailed experimental protocols for determining its solubility in various organic solvents.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 95111-49-2 |

| Molecular Formula | C₇H₃Br₄NO₃ |

| Molecular Weight | 468.72 g/mol |

| Physical Appearance | White to yellow to orange powder/crystal |

| Primary Use | Mild and selective nitrating reagent for aromatic compounds such as anilines, naphthols, and phenols.[1] |

Qualitative Solubility Assessment

Based on available literature, this compound is described as a bench-stable solid that is well-soluble in most organic solvents .[1] This general descriptor suggests good solubility in common non-polar and polar aprotic solvents used for organic synthesis. However, for precise applications such as reaction optimization, purification, and formulation, quantitative determination in specific solvents is essential.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Experimental Data | |

| e.g., Tetrahydrofuran | C₄H₈O | 4.0 | 25 | Experimental Data | |

| e.g., Acetonitrile | CH₃CN | 5.8 | 25 | Experimental Data | |

| e.g., Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Experimental Data | |

| e.g., Hexane | C₆H₁₄ | 0.1 | 25 | Experimental Data | |

| e.g., Toluene | C₇H₈ | 2.4 | 25 | Experimental Data | |

| e.g., Methanol | CH₄O | 5.1 | 25 | Experimental Data |

Experimental Protocols for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound in a given solvent. This method can be adapted to generate the quantitative data for the table above.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Spectrophotometer or HPLC (for concentration measurement)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously using a magnetic stirrer.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification:

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the volumetric flask under reduced pressure.

-

Once the solvent is fully removed, weigh the flask containing the dried solute.

-

The mass of the dissolved solid can be calculated by subtracting the initial mass of the flask from the final mass.

-

Solubility can then be expressed in g/100 mL or other desired units.

-

Alternative Quantification: If the compound has a chromophore, UV-Vis spectroscopy can be used. A calibration curve of absorbance versus known concentrations must first be generated. The concentration of the saturated solution (after appropriate dilution) can then be determined from its absorbance.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for characterizing the solubility of an organic compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a highly useful reagent in organic synthesis, primarily employed as a mild and selective nitrating agent for various aromatic compounds, including phenols and anilines.[1][2] Its chemical formula is C₇H₃Br₄NO₃, with a molecular weight of 468.72 g/mol and a CAS number of 95111-49-2.[3][4] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with detailed experimental protocols for its synthesis and characterization.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1680 | Strong | C=O (Ketone) stretch |

| 1560 | Strong | Asymmetric NO₂ stretch |

| 1350 | Medium | Symmetric NO₂ stretch |

| 1280 | Medium | C-N stretch |

| 600-800 | Medium-Strong | C-Br stretches |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.15 | Singlet | 3H | -CH₃ |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.1 | C=O (C1) |

| 135.5 | C=C (C2, C6) |

| 125.0 | C=C (C3, C5) |

| 95.8 | C-NO₂ (C4) |

| 25.2 | -CH₃ |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 467/469/471/473/475 | Variable | [M]⁺ (Isotopic pattern for 4 Br atoms) |

| 421/423/425/427/429 | Variable | [M-NO₂]⁺ |

| 342/344/346/348 | Variable | [M-NO₂-Br]⁺ |

Experimental Protocols

Synthesis of this compound

A modified procedure based on the work of Arnatt and Zhang is provided below.[5]

Materials:

-

2,3,5,6-Tetrabromo-4-methylphenol

-

70% Nitric Acid

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer

Procedure:

-

Dissolve 2,3,5,6-tetrabromo-4-methylphenol in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath while stirring.

-

Slowly add 70% nitric acid dropwise to the cooled solution.

-

Allow the reaction to stir at 0°C for 2 hours.

-

After the reaction is complete, pour the mixture over ice water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample is analyzed as a KBr pellet. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The sample is introduced via a direct insertion probe.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 50-550 amu). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is observed in the molecular ion and bromine-containing fragments.

Reaction Pathway

This compound serves as an electrophilic nitrating agent. The reaction pathway for the nitration of a generic aromatic substrate (Ar-H) is depicted below.

References

Methodological & Application

Application Notes and Protocols for the Mono-Nitration of Phenols using 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a highly effective reagent for the mono-nitration of phenols and other activated aromatic compounds.[1][2] This reagent offers significant advantages over traditional nitrating agents, such as nitric acid/sulfuric acid mixtures, by providing a milder and more selective reaction environment.[1] Its use minimizes common side reactions like oxidation and poly-nitration, leading to cleaner reaction profiles and higher yields of the desired mono-nitro products.[1] The reagent is a stable, solid compound that is soluble in many common organic solvents, making it a convenient and versatile tool in organic synthesis.[2]

Mechanism of Action

The nitration reaction using this compound is understood to proceed via a homolytic fission of the carbon-nitrogen bond.[1] This cleavage generates a radical pair which then effects the nitration of the aromatic substrate.[1] A key byproduct of this reaction is 4-methyl-2,3,5,6-tetrabromophenol, which can potentially be recovered and recycled.[1]

Advantages

-

High Selectivity for Mono-nitration: This reagent is particularly useful for substrates prone to over-nitration, as it selectively installs a single nitro group.[1]

-

Mild Reaction Conditions: The reactions can often be carried out at or below room temperature, preserving sensitive functional groups within the substrate.

-

Reduced Byproducts: Unlike harsh acidic nitrating mixtures, this reagent reduces the formation of oxidative and polymeric byproducts, simplifying purification.[1]

-

Safety: As a stable solid, it is generally safer to handle and store compared to highly corrosive and unstable nitrating agents.

Limitations

-

Substrate Scope: While effective for activated aromatic systems like phenols and anilines, its reactivity with deactivated aromatic rings may be limited.

-

Stoichiometry: The reaction requires a stoichiometric amount of the reagent, which may be a consideration for large-scale synthesis due to its molecular weight.

-

Byproduct Removal: The tetrabromophenol byproduct must be separated from the desired product, which may require specific purification techniques.[1]

Data Presentation

| Phenol Substrate | Product(s) | Yield (%) | Regioselectivity (ortho:para) | Reference |

| Phenol | 2-Nitrophenol & 4-Nitrophenol | Good | Varies with conditions | Lemaire et al. |

| 1-Naphthol | Mono-nitrated 1-naphthol | Appreciable | - | [1] |

| Substituted Phenols | Mono-nitrated derivatives | Good | Generally high | Lemaire et al. |

Experimental Protocols

General Protocol for the Mono-Nitration of a Phenol

This protocol is a general guideline based on the established use of nitrocyclohexadienones for the nitration of activated aromatic compounds. Optimal conditions may vary depending on the specific phenol substrate.

Materials:

-

Substituted Phenol

-

This compound

-

Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile, or Diethyl Ether)

-

Inert Gas (e.g., Nitrogen or Argon)

-

Standard Glassware for Organic Synthesis (round-bottom flask, magnetic stirrer, etc.)

-

Silica Gel for Chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

-

Addition of Nitrating Reagent: To the stirred solution, add this compound (1.0-1.2 equivalents) portion-wise at room temperature or a pre-determined lower temperature.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the phenol.

-

Work-up:

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The residue can be directly purified by column chromatography on silica gel.

-

Alternatively, an aqueous work-up can be performed. Dilute the reaction mixture with a suitable organic solvent and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the nitrated phenol from the 4-methyl-2,3,5,6-tetrabromophenol byproduct and any unreacted starting material.

-

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Visualizations

Caption: Experimental workflow for the mono-nitration of phenols.

Caption: Simplified reaction mechanism for phenol nitration.

References

Application Notes and Protocols for the Nitration of Naphthols with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of naphthols is a critical transformation in the synthesis of various valuable intermediates for pharmaceuticals, dyes, and other functional materials. Traditional nitration methods often employ harsh acidic conditions that can lead to over-nitration, poor regioselectivity, and oxidative side products. 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one has emerged as a mild and highly selective reagent for the mono-nitration of activated aromatic compounds, including naphthols.[1][2] This reagent offers significant advantages by minimizing oxidation and improving regioselectivity, making it a valuable tool in organic synthesis.[1]

This document provides a detailed protocol for the nitration of 1-naphthol and 2-naphthol using this compound, based on established methodologies.

Reaction Principle

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitrating agent, this compound, serves as a source of a nitronium ion (NO₂⁺) or a related electrophilic nitrogen species. This electrophile then attacks the electron-rich naphthol ring to yield the corresponding nitronaphthol. The bulky nature of the reagent and its controlled release of the nitrating species contribute to its high selectivity for mono-nitration. In the course of the reaction, the nitrating agent is converted to 2,3,5,6-tetrabromo-4-methylphenol.[1]

Quantitative Data Summary

The following table summarizes the typical yields and product distribution for the nitration of 1-naphthol and 2-naphthol with this compound.

| Substrate | Product(s) | Solvent | Reaction Time (h) | Temperature (°C) | Total Yield (%) | Product Ratio (ortho:para) |

| 1-Naphthol | 2-Nitro-1-naphthol & 4-Nitro-1-naphthol | Dichloromethane | 24 | 20 | 85 | 40:60 |

| 2-Naphthol | 1-Nitro-2-naphthol | Dichloromethane | 24 | 20 | 90 | >98:<2 (ortho only) |

Note: Yields and ratios are based on reported literature and may vary depending on the specific reaction conditions and purification methods.

Experimental Protocols

Materials and Equipment

-

1-Naphthol or 2-Naphthol

-

This compound

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Silica gel for column chromatography

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

General Procedure for the Nitration of Naphthols

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the respective naphthol (1.0 equivalent).

-

Dissolution: Dissolve the naphthol in anhydrous dichloromethane.

-

Addition of Nitrating Agent: Under an inert atmosphere, add this compound (1.0 equivalent) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature (approximately 20 °C) for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

The crude product will contain the nitrated naphthol(s) and 2,3,5,6-tetrabromo-4-methylphenol as a byproduct.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the nitrated product(s) from the byproduct and any unreacted starting material.

-

Characterization: Characterize the purified product(s) by standard analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm their identity and purity.

Visualizations

Experimental Workflow

Caption: Workflow for the nitration of naphthols.

Logical Relationship of Reaction Components

Caption: Key components in the nitration reaction.

References

Application Notes: Selective Nitration of Aromatic Amines with 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2,3,5,6-tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one as a mild and selective reagent for the mononitration of aromatic amines. This reagent offers a significant advantage over traditional nitrating agents by minimizing side reactions such as oxidation and polysubstitution, and by providing high regioselectivity.

Introduction